4-Fluoro-2-nitrobenzoyl chloride
Overview
Description
4-Fluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
4-Fluoro-2-nitrobenzoyl chloride likely undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. The chlorine atom then leaves as a chloride ion, and the nucleophile takes its place. The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound by affecting the electron density of the carbonyl carbon.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other reactive species or nucleophiles can influence the compound’s reactivity and the products formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrobenzoyl chloride can be synthesized through the nitration of 4-fluorobenzoyl chloride. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of amides or esters depending on the nucleophile used.
Reduction: Formation of 4-fluoro-2-aminobenzoyl chloride.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
4-Fluoro-2-nitrobenzoyl chloride is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2-Fluoro-4-nitrobenzoyl chloride: Similar structure but with different positions of the substituents.
Uniqueness
4-Fluoro-2-nitrobenzoyl chloride is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
4-fluoro-2-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMGZEFEQXWOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537973 | |
Record name | 4-Fluoro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57750-82-0 | |
Record name | 4-Fluoro-2-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57750-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.